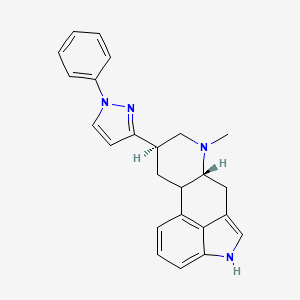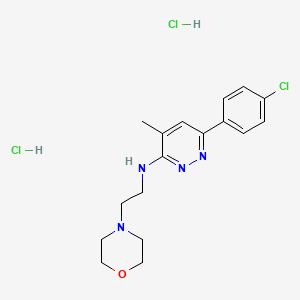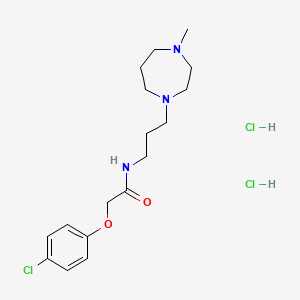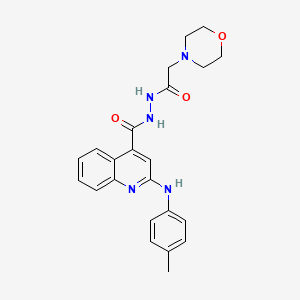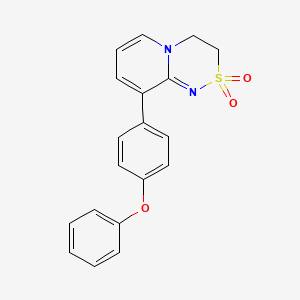
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-piperidinylmethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-piperidinylmethyl)-, hydrochloride is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and chromones. The reaction conditions may involve:
Condensation reactions: Using catalysts such as piperidine or pyridine.
Methylation: Using methyl iodide or dimethyl sulfate.
Hydrochloride formation: By reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis.
Purification processes: Including crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
科学研究应用
Chemistry
Synthesis of novel derivatives: For studying structure-activity relationships.
Catalysis: As ligands in catalytic reactions.
Biology
Enzyme inhibition: Studying the compound’s effect on various enzymes.
Cell signaling: Investigating its role in cellular pathways.
Medicine
Therapeutic potential: As potential drugs for treating various diseases.
Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion.
Industry
Material science: As precursors for advanced materials.
Agriculture: Potential use as agrochemicals.
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one derivatives often involves:
Molecular targets: Such as enzymes, receptors, or ion channels.
Pathways involved: Including inhibition of specific enzymes or modulation of receptor activity.
相似化合物的比较
Similar Compounds
Flavonoids: Natural compounds with similar benzopyran structures.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Uniqueness
Structural features: The presence of specific substituents such as methoxy, methyl, and piperidinylmethyl groups.
Biological activity: Unique interactions with molecular targets compared to other benzopyran derivatives.
属性
CAS 编号 |
138833-31-5 |
|---|---|
分子式 |
C24H28ClNO3 |
分子量 |
413.9 g/mol |
IUPAC 名称 |
2-benzyl-7-methoxy-3-methyl-8-(piperidin-1-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C24H27NO3.ClH/c1-17-22(15-18-9-5-3-6-10-18)28-24-19(23(17)26)11-12-21(27-2)20(24)16-25-13-7-4-8-14-25;/h3,5-6,9-12H,4,7-8,13-16H2,1-2H3;1H |
InChI 键 |
OIWNWEZEWMVJKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)CC4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)
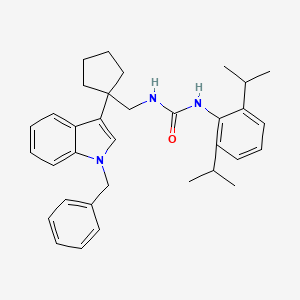

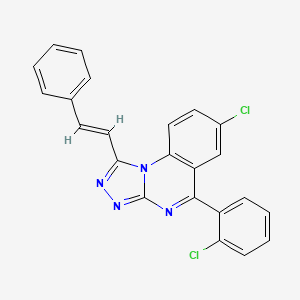
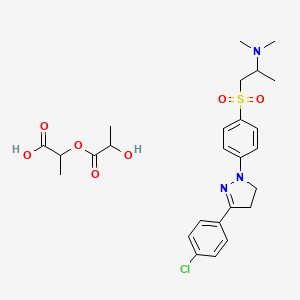
![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
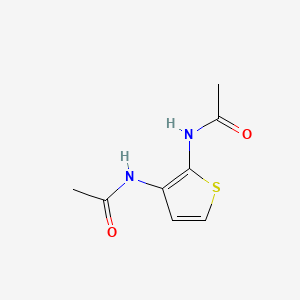
![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)
